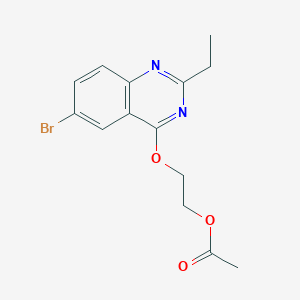

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Description

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a quinazoline derivative characterized by a bromo substituent at position 6, an ethyl group at position 2, and an ethyl acetate moiety linked via an oxygen atom at position 4. The ethyl acetate ester group enhances solubility and bioavailability, making this compound a candidate for drug development.

Properties

Molecular Formula |

C14H15BrN2O3 |

|---|---|

Molecular Weight |

339.18 g/mol |

IUPAC Name |

2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

HEJJREWQXGYEBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:

Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.

Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.

Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Nucleophilic Substitution: Substituted quinazoline derivatives.

Oxidation: Quinazoline-2-carboxylic acid derivatives.

Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate and analogous compounds:

Key Observations :

- However, larger substituents like phenyl groups () may hinder solubility despite enhancing target binding .

- Bromo Positioning: The mono-bromo substitution at position 6 in the target compound contrasts with the 6,8-dibromo analog (), which exhibits higher molecular weight and reactivity due to additional halogenation.

Physicochemical Properties

The ethyl acetate group in the target compound likely confers similar solubility and stability profiles to other ester-containing quinazolines. For example:

- Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate :

- Density: 1.53 g/cm³

- Boiling Point: 445.2°C

- Refractive Index: 1.62 These properties suggest moderate polarity and thermal stability, which are typical for brominated quinazolines. The target compound’s ethyl group may slightly lower density compared to methyl analogs due to increased alkyl chain length.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.